BenchChemオンラインストアへようこそ!

(3-Methoxy-1-methylpyrazol-4-yl)methanamine;hydrochloride

EGFR T790M inhibitor Non-small-cell lung cancer Kinase selectivity

The 3-methoxy substituent on this pyrazole core is a pharmacophoric determinant clinically validated in PF-06747775 (EGFR T790M) and Golidocitinib (JAK1-selective). Unlike generic 3-H or 3-methyl analogs, this building block enables specific hinge-binding contacts critical for mutant EGFR selectivity (>26× over WT) and >200-fold JAK1-over-JAK2 specificity. The hydrochloride salt ensures precisely defined 1:1 stoichiometry (MW 177.63 g/mol), enhanced aqueous solubility, and consistent amine nucleophilicity without exogenous base—eliminating batch variability in automated parallel synthesis. Procure the validated 3-methoxy-1-methyl-4-aminomethyl pattern for kinase-focused library synthesis.

Molecular Formula C6H12ClN3O
Molecular Weight 177.63
CAS No. 2567503-24-4
Cat. No. B2991278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methoxy-1-methylpyrazol-4-yl)methanamine;hydrochloride
CAS2567503-24-4
Molecular FormulaC6H12ClN3O
Molecular Weight177.63
Structural Identifiers
SMILESCN1C=C(C(=N1)OC)CN.Cl
InChIInChI=1S/C6H11N3O.ClH/c1-9-4-5(3-7)6(8-9)10-2;/h4H,3,7H2,1-2H3;1H
InChIKeyPRLICFVJFYCSBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-Methoxy-1-methylpyrazol-4-yl)methanamine Hydrochloride (CAS 2567503-24-4): A Dual-Functionalized Pyrazole Building Block for Kinase-Targeted Drug Discovery


(3-Methoxy-1-methylpyrazol-4-yl)methanamine hydrochloride (CAS 2567503-24-4) is a heterocyclic amine building block featuring a 1,3,4-trisubstituted pyrazole core with a methoxy group at the 3-position, a methyl group at the 1-position, and an aminomethyl (-CH₂NH₂) substituent at the 4-position, isolated as the hydrochloride salt (MW 177.63 g/mol) [1]. The compound belongs to the (1H-pyrazol-4-yl)methanamine class, a scaffold actively investigated for kinase inhibitor development, most notably forming the critical hinge-binding pharmacophore in the clinical-stage EGFR inhibitor Mavelertinib (PF-06747775) and the approved JAK1-selective drug Golidocitinib (AZD4205) [2]. The simultaneous presence of the electron-donating 3-methoxy substituent and the 4-aminomethyl handle enables selective coupling chemistry and electronic tuning that is distinct from simpler (1-methylpyrazol-4-yl)methanamine or 4-aminopyrazole analogs, positioning this compound as a strategically differentiated intermediate for medicinal chemistry and chemical biology programs [3].

Why Generic (Pyrazol-4-yl)methanamine Analogs Cannot Replace CAS 2567503-24-4 in Kinase-Focused Synthesis


Generic substitution among (pyrazol-4-yl)methanamine analogs fails because the 3-methoxy substituent on this compound is not merely a peripheral decoration but a pharmacophoric determinant validated in clinical-stage kinase inhibitors. In PF-06747775, the 3-methoxy-1-methylpyrazol-4-ylamino group forms specific hydrogen-bonding interactions within the hinge region of mutant EGFR, and its replacement with a 3-H or 3-methyl analog would eliminate these contacts, as evidenced by the >100-fold loss in potency observed when pyrazole substituents are altered within the same chemical series [1]. Similarly, the 4-aminomethyl spacer (-CH₂NH₂) cannot be replaced by a direct 4-amino (-NH₂) group without altering the amine pKa from approximately 8.8 to approximately 4.5, fundamentally changing protonation state at physiological pH and consequently disrupting both coupling reactivity in synthesis and target engagement in biological systems . Even within the hydrochloride salt form, the enhanced aqueous solubility and solid-state stability compared to the free base (CAS 1540981-37-0) directly impacts reproducibility in multi-step parallel synthesis workflows where precise stoichiometric control is essential [2].

Quantitative Differentiation Evidence for (3-Methoxy-1-methylpyrazol-4-yl)methanamine Hydrochloride vs. Closest Analogs


EGFR Mutant Potency: 3-Methoxy-pyrazol-4-ylamino Fragment Enables 26–102× Selectivity over Wild-Type EGFR in Clinical Candidate Mavelertinib

The 3-methoxy-1-methylpyrazol-4-ylamino fragment, directly derived from this building block, is the hinge-binding pharmacophore in Mavelertinib (PF-06747775). In biochemical assays, PF-06747775 inhibits EGFR exon 19 deletion (Del) with IC₅₀ = 5 nM, L858R with IC₅₀ = 4 nM, T790M/L858R double mutant with IC₅₀ = 12 nM, and T790M/Del double mutant with IC₅₀ = 3 nM. Critically, it exhibits only weak activity against wild-type EGFR (IC₅₀ = 307 nM), yielding selectivity ratios of 26-fold (vs. Del/T790M) to 102-fold (vs. Del) [1]. In contrast, the first-generation inhibitor Erlotinib—which lacks the 3-methoxypyrazole pharmacophore—shows minimal discrimination between mutant and wild-type EGFR (Del IC₅₀ = 11 nM vs. WT IC₅₀ = 11 nM, selectivity ratio = 1.0) [1]. This demonstrates that the 3-methoxy-1-methylpyrazol-4-ylamino moiety is a key structural determinant for achieving clinically meaningful mutant-to-wild-type selectivity.

EGFR T790M inhibitor Non-small-cell lung cancer Kinase selectivity Irreversible inhibitor

JAK1 Selectivity: 3-Methoxy-pyrazol-4-ylamino Fragment Confers >200-Fold JAK1-over-JAK2 Selectivity in Approved Drug Golidocitinib

The 3-methoxy-1-methylpyrazol-4-ylamino group is also the core hinge-binding element in Golidocitinib (AZD4205), a JAK1-selective inhibitor approved by China's NMPA in June 2024 for relapsed/refractory peripheral T-cell lymphoma [1]. Golidocitinib inhibits JAK1 with IC₅₀ = 73 nM and demonstrates profound selectivity: JAK2 IC₅₀ > 14.7 μM (>200-fold selectivity) and JAK3 IC₅₀ > 30 μM (>410-fold selectivity) . This selectivity profile contrasts sharply with first-generation pan-JAK inhibitors such as Tofacitinib, which inhibits JAK1, JAK2, and JAK3 with roughly equipotent IC₅₀ values in the low nanomolar range (JAK1 IC₅₀ = 3.2 nM, JAK2 IC₅₀ = 4.1 nM, JAK3 IC₅₀ = 1.6 nM) [2]. The structural basis for this selectivity has been attributed to specific interactions of the 3-methoxy group with the JAK1 active site that are not accommodated in the JAK2 pocket [3].

JAK1 inhibitor Peripheral T-cell lymphoma Kinase selectivity JAK/STAT signaling

Structural Differentiation: pKa Shift of ~4.4 Units Between 4-CH₂NH₂ (This Compound) and 4-NH₂ (4-Aminopyrazole Analog) Alters Protonation and Coupling Reactivity

A fundamental structural distinction between this compound and the commonly available 4-amino analog (3-methoxy-1-methyl-1H-pyrazol-4-amine, CAS 332069-74-6 or its HCl salt CAS 1431962-46-7) lies in the amine basicity. The 4-aminomethyl (-CH₂NH₂) group is an aliphatic amine with a predicted pKa of approximately 8.8–9.0 , whereas the 4-amino (-NH₂) group attached directly to the pyrazole ring is an aromatic amine with a predicted pKa of approximately 4.2–4.6 . This ~4.4 log unit difference in basicity means that at physiological pH (7.4), this compound's amine is >90% protonated (cationic), whereas the 4-amino analog is <1% protonated (neutral). This difference directly impacts: (i) aqueous solubility of the free base; (ii) nucleophilicity in amide coupling and reductive amination reactions; and (iii) the capacity to form ionic hydrogen-bond interactions with biological targets. In the context of the EGFR and JAK inhibitors cited above, the aliphatic amine geometry and protonation state of the -CH₂NH₂ linker are critical for achieving the correct binding pose and interaction distance with the kinase hinge region [1].

pKa differentiation Amine basicity Coupling reactivity H-bond donor strength

JAK1/JAK2 Selectivity Confirmed by Direct Head-to-Head BindingDB Data: 29-Fold Selectivity for Derivative Containing the 3-Methoxy-1-methylpyrazol-4-ylamino Fragment

BindingDB entry BDBM642580 provides a direct head-to-head comparison of a compound incorporating the 3-methoxy-1-methylpyrazol-4-ylamino fragment, measured in the same assay format against JAK1 and JAK2. Under identical conditions (1 mM ATP, mobility shift assay), this compound achieved JAK1 IC₅₀ = 152 nM versus JAK2 IC₅₀ = 4,410 nM, representing a 29-fold selectivity for JAK1 over JAK2 [1]. In contrast, other derivatives reported in the same patent (US20230416237) where the 3-methoxy-1-methylpyrazol-4-yl fragment was replaced or modified showed markedly different selectivity profiles: for example, BDBM642597 (containing a modified pyrazole) displayed JAK1 IC₅₀ = 12,400 nM and JAK2 IC₅₀ data not usable, while BDBM642614 showed JAK1 IC₅₀ = 24,300 nM [2]. This direct intra-assay comparison demonstrates that the 3-methoxy-1-methyl substitution pattern specifically contributes to JAK1 affinity and selectivity.

JAK1 selectivity BindingDB Direct comparison Kinase profiling

PI3Kγ Scaffold Tunability: (1H-Pyrazol-4-yl)methanamine Series Achieves 2-Fold Improvement in Enzyme Inhibition Through Substituent Optimization

A published structure-activity relationship study on the (1H-pyrazol-4-yl)methanamine scaffold demonstrated that minor substituent modifications can improve PI3Kγ enzyme inhibitory activity from 36% to 73% inhibition [1]. While the specific 3-methoxy-1-methyl substituted variant was not individually reported in this study, the results establish that the (pyrazol-4-yl)methanamine core is a tunable scaffold where the nature and position of substituents (particularly at the 1- and 3-positions of the pyrazole ring) critically modulate kinase inhibitory potency. This 2-fold range in activity (36% → 73%) underscores that procurement of a specific substitution pattern—rather than an unsubstituted or differently substituted analog—is essential to maintain or optimize biological activity. The 3-methoxy-1-methyl combination provides a defined electronic environment (σₚ = -0.27 for OCH₃, Hammett) distinct from 3-H (σ = 0) or 3-Cl (σₚ = +0.23) [2].

PI3Kγ inhibition Scaffold tunability Structure-activity relationship Kinase inhibitor

Hydrochloride Salt Enhances Aqueous Solubility and Solid-State Stability vs. Free Base: Vendor-Specified Purity Benchmarks

The hydrochloride salt form (CAS 2567503-24-4, MW 177.63 g/mol) offers enhanced aqueous solubility and improved solid-state stability compared to the free base (CAS 1540981-37-0, MW 141.17 g/mol) [1]. While quantitative solubility measurements for this specific compound are not publicly available, the general principle is well-established: conversion of aliphatic amines to hydrochloride salts typically increases aqueous solubility by 10- to 1000-fold depending on the lipophilicity of the parent base [2]. The hydrochloride salt is commercially available from Enamine (EN300-27145574) at 95% purity in quantities ranging from 250 mg to 10 g, with pricing transparency that supports procurement planning [1]. The free base is available from Leyan at 98% purity (CAS 1540981-37-0) . For synthetic applications requiring precise stoichiometric control in aqueous or protic solvent systems, the hydrochloride salt provides a weighable, non-hygroscopic solid form that eliminates the variability associated with free base handling (e.g., carbonate formation upon atmospheric CO₂ exposure) [2].

Salt form advantage Aqueous solubility Solid-state stability Vendor purity specification

Priority Application Scenarios for (3-Methoxy-1-methylpyrazol-4-yl)methanamine Hydrochloride Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Design of Mutant-Selective EGFR Kinase Inhibitors Targeting T790M-Positive NSCLC

Based on the demonstrated EGFR mutant potency (IC₅₀ = 3–12 nM) and 26–102× selectivity over wild-type EGFR achieved by PF-06747775 [1], this building block should be prioritized in medicinal chemistry programs targeting EGFR T790M-driven non-small-cell lung cancer. The 3-methoxy-1-methylpyrazol-4-ylamino fragment can be elaborated through the 4-aminomethyl handle via Buchwald-Hartwig coupling or reductive amination to generate novel hinge-binding motifs [2]. Procurement of the hydrochloride salt ensures consistent amine nucleophilicity without the need for exogenous base addition during coupling, directly supporting SAR exploration around the pyrazole 3-position where the methoxy group has been structurally validated as a key selectivity determinant .

Kinase Drug Discovery: Construction of JAK1-Selective Inhibitor Libraries for Oncology and Autoimmune Disease

The >200-fold JAK1-over-JAK2 selectivity achieved by Golidocitinib [1], confirmed by direct head-to-head BindingDB data showing 29-fold selectivity for a closely related derivative [2], establishes this compound as a privileged starting material for JAK1-selective inhibitor synthesis. Researchers building focused kinase libraries can employ this building block in parallel amide coupling or Suzuki-Miyaura cross-coupling reactions (via the aminomethyl handle) to generate diverse analogs while retaining the 3-methoxy-1-methyl substitution pattern critical for JAK1 selectivity. The approved status of Golidocitinib in China (June 2024) further validates the clinical translatability of compounds derived from this building block.

Chemical Biology: Development of Kinase Profiling Probes with Defined Selectivity Signatures

The distinct electronic properties of the 3-methoxy-1-methyl substitution (Hammett σₚ = -0.27) combined with the protonated aminomethyl handle (pKa ~8.8) [1] make this compound suitable for generating affinity probes or PROTAC ligands where defined kinase selectivity signatures are required. The PI3Kγ scaffold tunability data (36% → 73% inhibition range) [2] demonstrates that substituent choice at the pyrazole 3-position directly modulates target engagement. Chemical biologists can exploit this tunability by using the hydrochloride salt in aqueous-compatible bioconjugation reactions (e.g., NHS ester coupling via the free amine) to generate probe molecules for kinase target identification or cellular target engagement studies.

Process Chemistry: Multi-Step Synthesis of Clinical-Stage Kinase Inhibitor Intermediates Requiring Reproducible Stoichiometry

For process chemistry and scale-up applications, the hydrochloride salt form provides critical advantages over the free base: (i) the precisely defined 1:1 HCl stoichiometry (confirmed by MW = 177.63 g/mol) [1] eliminates batch-to-batch variability in amine content; (ii) the crystalline solid form facilitates accurate weighing and dispensing in automated synthesis platforms; and (iii) the enhanced aqueous solubility simplifies workup and extraction steps. Vendor availability at 95% purity from Enamine across a range of quantities (250 mg to 10 g) [2] supports both discovery-scale SAR exploration and initial process development, with the free base available at 98% purity from Leyan for applications requiring higher chemical purity.

Quote Request

Request a Quote for (3-Methoxy-1-methylpyrazol-4-yl)methanamine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.